molecular formula C8H5F3NNaO3 B2378434 Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate CAS No. 2197054-91-2

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate

Cat. No.: B2378434
CAS No.: 2197054-91-2
M. Wt: 243.117
InChI Key: QLFCPEWZNAAVRL-UHFFFAOYSA-M
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Description

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features a trifluoromethoxy group attached to a pyridine ring, which imparts distinct chemical and physical characteristics. This compound is utilized in diverse research areas, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-(trifluoromethoxy)pyridine with a suitable acetic acid derivative under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.

    4-Chloro-3-(trifluoromethyl)phenylcarbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its pharmaceutical applications.

Uniqueness: Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.

Properties

IUPAC Name

sodium;2-[4-(trifluoromethoxy)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-1-2-12-5(3-6)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFCPEWZNAAVRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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